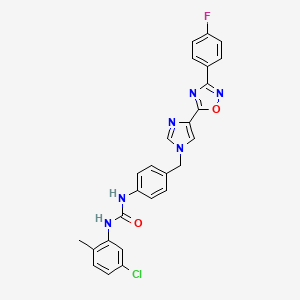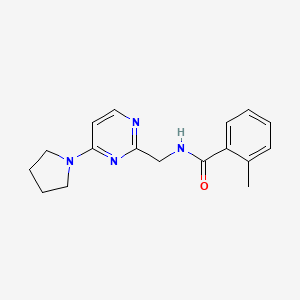![molecular formula C17H20N2O2S B2536296 2-amino-N-(4-metoxifenil)-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-3-carboxamida CAS No. 419546-08-0](/img/structure/B2536296.png)
2-amino-N-(4-metoxifenil)-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
El tiofeno y sus derivados sustituidos, incluyendo “2-amino-N-(4-metoxifenil)-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-3-carboxamida”, son una clase muy importante de compuestos heterocíclicos que muestran aplicaciones interesantes en el campo de la química medicinal . Se ha informado que poseen una amplia gama de propiedades terapéuticas con diversas aplicaciones en química medicinal .
Fármacos Antiinflamatorios
Los derivados del tiofeno muestran propiedades antiinflamatorias . Por ejemplo, el suprofeno tiene un marco de tiofeno 2-sustituido y se conoce como un fármaco antiinflamatorio no esteroideo .
Anestésicos Dentales
La articaína, un tiofeno 2,3,4-trisustituido, se utiliza como bloqueador de los canales de sodio regulados por voltaje y anestésico dental en Europa . Esto sugiere que “this compound” podría tener aplicaciones similares.
Agentes Antimicrobianos
Los derivados del tiofeno, incluyendo “this compound”, podrían usarse potencialmente como agentes antimicrobianos .
Agentes Anticancerígenos
Los derivados del tiofeno se han utilizado en la síntesis de agentes anticancerígenos . Por ejemplo, el 2-butiltiofeno se utiliza como materia prima en la síntesis de agentes anticancerígenos .
Agentes Antiateroscleróticos
El 2-octiltiofeno se utiliza en la síntesis de agentes antiateroscleróticos . Esto sugiere que “this compound” podría tener aplicaciones similares.
Inhibidores de la Corrosión
Los derivados del tiofeno se utilizan en química industrial y ciencia de materiales como inhibidores de la corrosión .
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos .
Mecanismo De Acción
Target of Action
The primary target of 2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .
Mode of Action
This compound activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby interfering with the KEAP1’s Kelch domain . This disruption allows NRF2 to translocate to the nucleus, where it can induce the expression of various antioxidant and cytoprotective genes .
Biochemical Pathways
The activation of NRF2 leads to the upregulation of several antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) . These genes play a crucial role in neutralizing reactive oxygen species and mitigating oxidative stress, thereby protecting cells from damage .
Result of Action
The activation of NRF2 and the subsequent upregulation of antioxidant and cytoprotective genes result in a reduction of oxidative stress within cells . This can lead to a decrease in inflammation, as oxidative stress is a key driver of inflammatory responses . Therefore, the compound exhibits anti-inflammatory activity .
Propiedades
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-12-9-7-11(8-10-12)19-17(20)15-13-5-3-2-4-6-14(13)22-16(15)18/h7-10H,2-6,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFBZVNJMLHCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2536216.png)


![3-(furan-2-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2536221.png)


![[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2536224.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2536225.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-indazol-2-ylacetamide](/img/structure/B2536229.png)
![2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2536230.png)

